molecular formula C10H11N3O4S B11960495 Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- CAS No. 88951-70-6

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-

Cat. No.: B11960495
CAS No.: 88951-70-6
M. Wt: 269.28 g/mol
InChI Key: AMQWCRVZVZQYQV-UHFFFAOYSA-N
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Description

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a sulfinimidoyl group, which contribute to its diverse reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acetamide with 4-nitroaniline to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to further reactions to introduce the sulfinimidoyl group, often using reagents such as sulfur dichloride and acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the nitrophenyl and sulfinimidoyl groups plays a crucial role in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is unique due to the presence of the sulfinimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

88951-70-6

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]acetamide

InChI

InChI=1S/C10H11N3O4S/c1-7(14)11-18(12-8(2)15)10-5-3-9(4-6-10)13(16)17/h3-6H,1-2H3,(H,11,12,14,15)

InChI Key

AMQWCRVZVZQYQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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